Hexythiazox

Description

BenchChem offers high-quality Hexythiazox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexythiazox including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

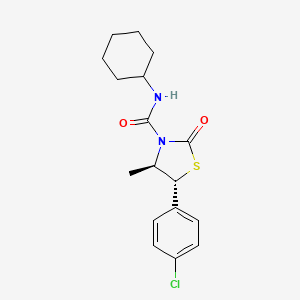

IUPAC Name |

(4R,5R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIJUOSCAQSSV-ABAIWWIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

100.00 °C (212.00 °F) - closed cup | |

| Details | Sigma-Aldrich; Safety Data Sheet for Hexythiazox. Product Number: 33365, Version 5.2 (Revision Date 06/27/2014). Available from, as of January 6, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.5 mg/L at 20 °C, In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4 | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 2.55X10-8 mm Hg at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

78587-05-0 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 871 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Hexythiazox: Molecular Mechanism of Chitin Translocation Inhibition in Tetranychus urticae

[1]

Executive Summary

Hexythiazox is a highly specific acaricide classified under IRAC Mode of Action Group 10A (Mite Growth Inhibitors).[1] Unlike broad-spectrum neurotoxins, it acts as a Chitin Synthesis Inhibitor (CSI) , specifically targeting the molting process in phytophagous mites such as Tetranychus urticae (Two-spotted spider mite).[1]

While functionally similar to Benzoylureas (Group 15), hexythiazox possesses a distinct molecular target site.[1] It does not inhibit the catalytic center of Chitin Synthase 1 (CHS1); rather, it binds to the transmembrane translocation pore of the enzyme. This binding mechanically blocks the extrusion of nascent chitin microfibrils into the extracellular space, leading to abortive ecdysis and death.

This technical guide delineates the molecular mechanism, genetic validation, and experimental protocols required to assess hexythiazox susceptibility, designed for researchers in resistance management and toxicology.

Molecular Mechanism of Action[1][2][3][4]

The Target: Chitin Synthase 1 (CHS1)

Chitin, a polymer of N-acetylglucosamine (GlcNAc), is the primary structural component of the arthropod cuticle.[2][1][3][4][5] Its synthesis is catalyzed by Chitin Synthase (CHS), a membrane-bound glycosyltransferase.[1]

-

Catalytic Domain (Intracellular): Polymerizes GlcNAc monomers from UDP-GlcNAc into chitin chains.[1]

-

Transmembrane Domain (Membrane-spanning): Forms a pore through which the growing chitin chain is extruded across the plasma membrane.[1]

Mechanism of Inhibition: The "Pore Blockade" Model

Hexythiazox acts as a non-competitive inhibitor.[1] It does not compete with the substrate (UDP-GlcNAc) at the catalytic site (unlike Polyoxins).[1] Instead, it targets the transmembrane region of CHS1.

The Cascade of Failure:

-

Binding: Hexythiazox binds to a specific

-helix within the transmembrane domain of CHS1.[1] -

Translocation Block: The drug sterically hinders the pore, preventing the physical translocation of the chitin polymer to the cell exterior.[1]

-

Uncoupling: Polymerization may continue briefly, but without translocation, the process becomes uncoupled.[1]

-

Cuticle Deficiency: The mite fails to deposit a new exocuticle.[1]

-

Abortive Molting: During ecdysis, the nymph cannot withstand the hydrostatic pressure required to shed the old cuticle, resulting in death (often trapped within the old exuviae).[1]

Genetic Evidence: The I1017F Mutation

The most definitive proof of this mechanism comes from resistance mapping.[1] High-level resistance to hexythiazox (and the related compounds clofentezine and etoxazole) is conferred by a single point mutation in the CHS1 gene: I1017F .[2][3]

-

Mutation: Isoleucine (I)

Phenylalanine (F) at position 1017.[1] -

Location: Transmembrane Helix (TMH) of CHS1.[1]

-

Effect: The bulky Phenylalanine residue likely alters the conformation of the pore or the drug-binding pocket, preventing hexythiazox binding while maintaining pore function for chitin transport.[1]

Visualization of Signaling & Mechanism[2]

The following diagram illustrates the Chitin Biosynthesis pathway and the specific blockade point of Hexythiazox compared to other inhibitors.

Figure 1: Pathway of chitin synthesis showing Hexythiazox inhibition at the transmembrane pore, distinct from the catalytic center.[1]

Experimental Protocols for Validation

To validate the mechanism or screen for resistance, two primary protocols are recommended: a phenotypic bioassay and a molecular diagnostic assay.

Protocol A: Leaf Disc Bioassay (Phenotypic Validation)

This assay confirms the physiological effect (molting inhibition) and quantifies resistance levels.[1]

Reagents:

-

Hexythiazox formulation (commercial or technical grade dissolved in acetone/Triton X-100).[1]

-

0.2% Agar solution.[1]

Workflow:

-

Leaf Disc Preparation: Cut 30mm diameter leaf discs from untreated kidney bean leaves. Place them adaxial side up on wet cotton wool in Petri dishes.

-

Treatment:

-

Inoculation: Transfer 10 adult female T. urticae onto each disc.[1] Allow them to oviposit (lay eggs) for 24 hours.

-

Removal: Remove adult females. Count the number of eggs (Cohort Start).

-

Incubation: Incubate at 25°C, 60% RH, 16:8 L:D photoperiod.

-

Assessment:

-

Ovicidal Activity: Check egg hatchability after 5-7 days.

-

Nymphicidal Activity: Monitor hatched larvae. Record mortality at the protonymph-to-deutonymph molt.[1]

-

Endpoint: Calculate mortality percentage based on "dead + abortive molts" vs "successful adults."

-

Protocol B: Molecular Diagnostics (I1017F Detection)

This protocol detects the specific target-site mutation associated with Group 10A resistance.[1]

Reagents:

-

Genomic DNA extraction kit (e.g., CTAB or column-based).[1]

-

PCR Primers flanking the CHS1 TMH region.[1]

-

Restriction Enzyme EcoRI (or specific enzyme if using CAPS marker).[1]

Workflow:

-

DNA Isolation: Extract DNA from a pool of 10-20 adult mites.[1]

-

PCR Amplification:

-

Genotyping (Sequencing or CAPS):

-

Sequencing (Gold Standard): Sanger sequence the amplicon. Look for codon change ATC (Ile)

TTC (Phe) . -

ddPCR (High Throughput): Use TaqMan probes specific for Wild Type (I1017) and Mutant (F1017) alleles to quantify frequency in a population.[1]

-

Quantitative Data Summary

The following table summarizes the resistance ratios (RR) typically observed in T. urticae strains carrying the I1017F mutation. Note the high degree of cross-resistance within Group 10A.[1]

| Compound | Class | Target | RR (Resistance Ratio)* | Cross-Resistance Status |

| Hexythiazox | Carboxamide (10A) | CHS1 Pore | > 1,500x | Primary |

| Clofentezine | Tetrazine (10A) | CHS1 Pore | > 1,000x | Complete |

| Etoxazole | Diphenyloxazoline (10B) | CHS1 Pore | > 500x | High |

| Flufenoxuron | Benzoylurea (15) | CHS1 (Unknown site) | ~20-50x | Partial/Variable |

| Abamectin | Avermectin (6) | GluCl Channels | 1.0x (No resistance) | None |

*RR = LC50 Resistant Strain / LC50 Susceptible Strain.[1] Data derived from Van Leeuwen et al. (2012).[2][1]

Experimental Workflow Diagram

Figure 2: Integrated workflow for confirming Hexythiazox resistance via phenotypic and genotypic methods.

References

-

Van Leeuwen, T., et al. (2012). Population bulk segregant mapping uncovers resistance mutations and the mode of action of a chitin synthesis inhibitor in arthropods. Proceedings of the National Academy of Sciences.[1] Link[1]

-

Dermauw, W., et al. (2013). A link between host plant adaptation and pesticide resistance in the polyphagous spider mite Tetranychus urticae.[1] Proceedings of the National Academy of Sciences.[1] Link[1]

-

IRAC (Insecticide Resistance Action Committee). IRAC Mode of Action Classification Scheme (Version 10.5).[1]Link[1]

-

Van Leeuwen, T., & Dermauw, W. (2016). The Molecular Evolution of Xenobiotic Metabolism and Resistance in Chelicerate Mites.[1] Annual Review of Entomology.[1] Link

-

Bajda, S., et al. (2014). High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae.[1][4] Insect Biochemistry and Molecular Biology.[1][7] Link

Sources

- 1. Hexythiazox (Ref: NA 73) [sitem.herts.ac.uk]

- 2. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Mode of Action of Hexythiazox (IRAC Group 10A)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of the acaricide Hexythiazox, a key tool in integrated pest management (IPM) strategies for mite control. As a member of the Insecticide Resistance Action Committee (IRAC) Mode of Action (MoA) Group 10A, Hexythiazox acts as a mite growth inhibitor.[1] This document elucidates the specific molecular mechanism of action, focusing on its role as a chitin synthesis inhibitor, and details the consequential physiological and developmental disruptions in target mite species.[2][3] Furthermore, this guide presents a validated experimental protocol for assessing the efficacy of Hexythiazox, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required for its effective study and application.

Introduction: The Role of Hexythiazox in Acaricide Resistance Management

Hexythiazox is a selective, non-systemic acaricide belonging to the thiazolidinone chemical class, valued for its efficacy against a wide range of economically important mite species, particularly Tetranychid spider mites.[2][4] Its primary strength lies in its targeted activity against the developmental stages of mites, offering long-lasting residual control.[4][5]

The classification of acaricides and insecticides by IRAC is a critical component of modern resistance management strategies.[6][7] This system groups active ingredients based on their mode of action, which is the specific biochemical process or target site they disrupt.[8] By rotating or combining products from different MoA groups, agricultural professionals can delay the development of resistance in pest populations. Hexythiazox is classified under Group 10A , alongside clofentezine, due to a shared mode of action and observed cross-resistance, designating it as a "Mite growth inhibitor" with an incompletely defined mode of action at the time of initial classification.[1][9] This guide will delve into the current scientific understanding that firmly establishes its primary target.

The Molecular Mode of Action of Hexythiazox

The acaricidal activity of Hexythiazox stems from its potent ability to disrupt the normal growth and development of mites.[2] This is achieved by specifically interfering with the biosynthesis of chitin, a fundamental polymer for arthropod survival.[2][10]

The Target Site: Chitin Synthase 1 (CHS1)

Chitin is a long-chain polymer of N-acetylglucosamine and is the principal structural component of the arthropod exoskeleton and the peritrophic membrane lining the gut.[11][12] The synthesis of chitin is catalyzed by the enzyme chitin synthase (CHS), an integral membrane protein that polymerizes N-acetylglucosamine units.[13][14]

Research has definitively identified Chitin Synthase 1 (CHS1) as the molecular target for Hexythiazox.[3][15] Studies involving resistant mite populations have mapped resistance to a single genetic locus containing the CHS1 gene.[15] This indicates that Hexythiazox, along with other mite growth inhibitors like clofentezine and etoxazole, functions by inhibiting an essential activity of the CHS1 enzyme.[15] This inhibition prevents the proper formation of chitin, leading to catastrophic failures during the molting process.[5]

The Biochemical Pathway of Chitin Synthesis and its Disruption

The formation of a new exoskeleton is a complex, cyclical process tightly regulated during mite development. The final and critical step is the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains by CHS1 at the cell membrane.[14]

Hexythiazox disrupts this terminal step. By inhibiting CHS1, it prevents the elongation of chitin polymers.[10][15] Consequently, the mite is unable to form a new, functional cuticle. This disruption is most impactful during periods of rapid growth and molting.

}

Figure 1. Simplified biochemical pathway of chitin synthesis disruption by Hexythiazox.

Physiological and Developmental Consequences

The inhibition of chitin synthesis by Hexythiazox results in distinct, stage-specific effects on the mite life cycle.[16]

-

Ovicidal Activity: Hexythiazox is highly effective at preventing mite eggs from hatching.[17][18] This is because chitin is a crucial component of the eggshell and is required for embryonic development. Eggs laid by females that have come into contact with treated surfaces are often non-viable.[4][19]

-

Larvicidal & Nymphicidal Activity: The most pronounced effect is on the immature stages (larvae and nymphs).[2][16] These stages must undergo molting to grow. When exposed to Hexythiazox, they are unable to properly shed their old exoskeleton or form a new one, leading to mortality during the molting process.[5][18]

-

No Direct Adulticidal Activity: Hexythiazox does not directly kill adult mites.[4][20] However, it renders the eggs produced by treated females non-viable, thus contributing to the overall decline of the population.[19]

This targeted effect on developmental stages means the reduction in mite populations is not immediate, typically becoming observable 7 to 10 days after application.[2]

| Mite Life Stage | Primary Effect of Hexythiazox Exposure | Consequence |

| Egg | Inhibition of chitin synthesis during embryonic development. | Ovicidal action; failure to hatch.[17] |

| Larva | Disruption of chitin formation for the new cuticle. | Lethal molt; inability to progress to nymph stage.[5] |

| Nymph | Disruption of chitin formation for the new cuticle. | Lethal molt; inability to progress to adult stage.[2] |

| Adult | No direct lethal effect on the adult mite. | Sterilization of eggs laid by exposed females.[4] |

Experimental Validation: Ovicidal Bioassay Protocol

To quantify the efficacy of Hexythiazox, a laboratory-based ovicidal bioassay is a standard and reliable method. This protocol is designed to determine the concentration at which Hexythiazox prevents mite egg hatching.

Causality and Self-Validation

This protocol's design is rooted in the known ovicidal mode of action of Hexythiazox.[17][18] The primary endpoint—egg hatch rate—directly measures the compound's ability to interfere with embryonic development. The inclusion of a negative control (solvent only) is critical for self-validation; it establishes the baseline hatch rate, ensuring that any observed mortality in the treatment groups is due to the acaricide and not environmental conditions or handling stress. A positive control (an acaricide with a known, different mode of action) can also be included to validate the susceptibility of the test population.

Step-by-Step Methodology

Objective: To determine the median lethal concentration (LC₅₀) of Hexythiazox on the eggs of a target mite species (e.g., Tetranychus urticae).

Materials:

-

Healthy, gravid female mites from a susceptible laboratory colony.

-

Untreated host plant leaves (e.g., bean or citrus leaf discs).[17]

-

Petri dishes (6 cm diameter).

-

Cotton wool and distilled water.

-

Technical grade Hexythiazox.

-

Acetone or appropriate solvent.

-

Surfactant (e.g., Triton X-100).

-

Micropipettes and precision sprayer (e.g., Potter's Tower).[21]

-

Stereomicroscope.

-

Incubator or growth chamber (25±2°C, 70±10% RH, 16:8 L:D photoperiod).[21]

Procedure:

-

Preparation of Test Arenas:

-

Place a layer of cotton wool into each Petri dish and saturate with distilled water.

-

Place a single leaf disc, underside up, onto the moist cotton. This provides a suitable surface for oviposition and maintains leaf turgor.[17]

-

-

Oviposition:

-

Transfer 15-20 gravid female mites onto each leaf disc.

-

Allow the females to lay eggs for a 24-hour period.

-

After 24 hours, carefully remove all adult mites using a fine brush, leaving only the freshly laid eggs on the disc. Aim for 25-40 eggs per disc.[17]

-

-

Preparation of Treatment Solutions:

-

Prepare a stock solution of Hexythiazox in the chosen solvent.

-

Create a series of serial dilutions to achieve at least five desired test concentrations (e.g., 0.1, 1, 10, 50, 100 ppm), plus a negative control (solvent + surfactant only).[18] Add a small amount of surfactant to each solution to ensure even coverage.

-

-

Application:

-

Treat the leaf discs containing the eggs with the prepared solutions. A Potter's Tower or similar precision sprayer is recommended to ensure uniform application.[21]

-

Allow the discs to air dry completely in a fume hood.

-

-

Incubation and Observation:

-

Place the treated Petri dishes into an incubator set to the specified environmental conditions.

-

After 7-10 days (depending on the mite species' developmental time), examine each disc under a stereomicroscope.

-

Record the number of hatched eggs (indicated by the presence of empty chorions and/or live larvae) and unhatched eggs for each replicate.

-

-

Data Analysis:

-

Calculate the percentage of mortality (non-hatch) for each concentration, correcting for control mortality using Abbott's formula if necessary.

-

Perform a probit analysis on the mortality data to determine the LC₅₀ value and its 95% confidence intervals.

-

}

Figure 2. Experimental workflow for the Hexythiazox ovicidal bioassay.

Conclusion

Hexythiazox's classification in IRAC Group 10A is defined by its specific action as a mite growth inhibitor. Its molecular target, chitin synthase 1, is essential for the formation of the mite exoskeleton. By inhibiting this enzyme, Hexythiazox effectively disrupts the molting process, leading to high mortality in egg, larval, and nymphal stages. This targeted mode of action, combined with its residual activity and low impact on adult mites and beneficial insects, makes it an invaluable component of a scientifically-grounded resistance management program. The methodologies outlined in this guide provide a robust framework for researchers to further investigate its properties and ensure its continued efficacy in the field.

References

-

Title: Hexythiazox - Active Ingredient Page Source: Chemical Warehouse URL: [Link]

-

Title: Hexythiazox (Ref: NA 73) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: HEXYTHIAZOX GROUP 10A ACARICIDE - Ruger 1EC Source: Hawaii.gov URL: [Link]

-

Title: Mode of Action Classification Source: IRAC URL: [Link]

-

Title: Application of Hexythiazox Source: Zhengzhou Delong Chemical Co., Ltd. URL: [Link]

-

Title: MODE OF ACTION CLASSIFICATION SCHEME Source: IRAC URL: [Link]

-

Title: Results of bioassays of acaricides: ticks resistance by acaricides, by... Source: ResearchGate URL: [Link]

-

Title: Effects of Hexythiazox on Different Stages of Mites Infesting Orange Trees Source: ResearchGate URL: [Link]

-

Title: Chapter 2 - Chitin Biochemistry: Synthesis, Hydrolysis and Inhibition Source: ResearchGate URL: [Link]

-

Title: High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae Source: PubMed URL: [Link]

-

Title: Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide Source: NIH National Library of Medicine URL: [Link]

-

Title: Effect of Hexythiazox 5.45 EC on Developmental Stages of Oligonychus biharensis Hirst and Tetranychus urticae Koch (Acari) Source: CABI Digital Library URL: [Link]

-

Title: Acaricide Mode of Action Classification Source: IRAC URL: [Link]

-

Title: Effect of hexythiazox and spiromesifen resistance on the life cycle of the predatory mite Neoseiulus californicus (Acari: Phytoseiidae) Source: PubMed URL: [Link]

-

Title: IRAC Mode of Action Brochure 2023 Source: IRAC URL: [Link]

-

Title: CHITIN BIOCHEMISTRY: SYNTHESIS AND INHIBITION Source: Annual Reviews URL: [Link]

-

Title: Bioassays for acaricide resistance in ticks Source: TBD International URL: [Link]

-

Title: Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases Source: Journal of Experimental Biology URL: [Link]

-

Title: Chitin Source: Wikipedia URL: [Link]

-

Title: What are Chitin synthase inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

-

Title: Bioassays For Monitoring Insecticide Resistance l Protocol Preview Source: YouTube URL: [Link]

-

Title: Bioassays for Monitoring Insecticide Resistance Source: NIH National Library of Medicine URL: [Link]

-

Title: Mode of Action Classification Source: Manual Fitosanitario URL: [Link]

-

Title: IRAC Mode of Action Classification Revised & re-issued, September 2006 Source: IRAC URL: [Link]

-

Title: 4.3. Bioassays Source: Bio-protocol URL: [Link]

-

Title: TECHNICAL DATA SHEET HEXYTHIAZOX TECHNICAL Source: Coromandel International Limited URL: [Link]

Sources

- 1. irac-online.org [irac-online.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Hexythiazox (Ref: NA 73) [sitem.herts.ac.uk]

- 4. files.hawaii.gov [files.hawaii.gov]

- 5. awiner.com [awiner.com]

- 6. irac-online.org [irac-online.org]

- 7. croplife.co.za [croplife.co.za]

- 8. irac-online.org [irac-online.org]

- 9. manualfitosanitario.com [manualfitosanitario.com]

- 10. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 11. Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chitin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. coromandel.biz [coromandel.biz]

- 17. researchgate.net [researchgate.net]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. gowanco.com [gowanco.com]

- 20. Application of Hexythiazox - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 21. bio-protocol.org [bio-protocol.org]

Hexythiazox: Metabolic Pathways in Plant and Animal Systems

The following technical guide details the metabolic fate, analytical determination, and regulatory context of Hexythiazox.

Technical Guide for Drug Development & Residue Analysis[1]

Executive Summary

Hexythiazox (trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidine-carboxamide) is a non-systemic acaricide acting as a mite growth regulator.[1][2] It functions by inhibiting chitin synthase 1 (CHS1), disrupting the molting process in phytophagous mites (e.g., Tetranychus spp., Panonychus spp.).[2]

Understanding the metabolic fate of Hexythiazox is critical for regulatory compliance (MRL setting) and toxicological risk assessment.[2] This guide synthesizes data from JMPR, EFSA, and EPA evaluations to delineate the divergence between plant systems (where the parent compound remains dominant) and animal systems (where extensive hydroxylation of the cyclohexane ring occurs).[1][2]

Chemical Identity & Physicochemical Properties

The metabolic stability of Hexythiazox is heavily influenced by its lipophilicity and the stability of its thiazolidinone ring.[1]

| Parameter | Value | Implication for Metabolism |

| IUPAC Name | (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | Stereochemistry at C4/C5 is critical; commercial product is trans.[1][2] |

| CAS Number | 78587-05-0 | - |

| Log P_ow | 2.53 (pH 7) | Moderate lipophilicity; potential for fat accumulation in animals.[1][2] |

| Water Solubility | 0.5 mg/L (20°C) | Low solubility drives fecal excretion in animals.[1][2] |

| Hydrolysis | Stable at pH 5 & 7; Unstable at pH 9 | Alkaline conditions accelerate cleavage to PT-1-3.[1][2] |

| Vapor Pressure | 3.4 × 10⁻⁶ Pa | Low volatility; negligible loss via volatilization.[1][2][3] |

Metabolic Fate in Plants

Primary Mechanism: Surface Persistence

In plant systems (citrus, pome fruits, grapes, tea), Hexythiazox exhibits high stability and limited translocation.[2] It is a non-systemic compound.[1][2][4] Studies using [14C]-labeled Hexythiazox demonstrate that the parent compound constitutes >85% of the Total Radioactive Residue (TRR) in edible parts (fruit/leaves) even weeks after application.[1][2]

Degradation Pathways

Metabolism in plants is minimal and primarily driven by photodegradation or surface hydrolysis rather than enzymatic conjugation.[1][2]

-

Cleavage: Minor cleavage of the amide bond links the thiazolidine ring to the cyclohexane ring.[1]

-

Key Metabolites:

-

Residue Definition: Due to the dominance of the parent compound, the residue definition for enforcement in plants is Hexythiazox only.[1][7]

Metabolic Fate in Animals

Absorption, Distribution, Metabolism, Excretion (ADME)

Unlike plants, mammals (rats, goats) and avian species (hens) actively metabolize Hexythiazox.[2]

-

Absorption: Rapidly absorbed but extensively metabolized.[1][2]

-

Excretion: Primarily via feces (40–90%) due to biliary excretion and unabsorbed material.[1][2] Urinary excretion accounts for 10–20%.[1][2]

-

Distribution: Highest residues are found in fat (lipophilic parent) and liver/kidney (metabolites).[1][2]

Primary Pathway: Hydroxylation

The dominant metabolic route in animals is the oxidation of the cyclohexane ring .[1] The thiazolidine moiety generally remains intact, although minor cleavage occurs.[2]

-

Phase I Reactions:

-

Phase II Reactions:

Comparative Metabolic Pathway Diagram

The following DOT diagram visualizes the divergence between the stable plant pathway and the oxidative animal pathway.[1]

Figure 1: Comparative metabolic map of Hexythiazox.[1][2] Note the stability in plants versus the extensive ring hydroxylation in animal systems.[1]

Analytical Protocols

Causality in Method Selection

Historically, gas chromatography (GC) methods required a harsh conversion of all metabolites to the common moiety PT-1-3 via hydrolysis in the injector port.[1][2] While effective for "total residue," it lacks specificity.[1][2] Modern LC-MS/MS is the gold standard because it allows for the speciation of the parent and specific hydroxylated metabolites without derivatization, ensuring accurate risk assessment.[1]

Protocol: LC-MS/MS Residue Analysis (QuEChERS)

This protocol is validated for high-water content matrices (fruits/vegetables) and fatty matrices (with cleanup modifications).[1][2]

Step 1: Sample Preparation

-

Homogenization: Cryogenically mill 1 kg of sample with dry ice to prevent thermal degradation.

-

Weighing: Weigh 10.0 g of homogenate into a 50 mL FEP centrifuge tube.

Step 2: Extraction (QuEChERS Citrate Buffered)

-

Solvent Addition: Add 10 mL Acetonitrile (MeCN) containing 1% acetic acid.

-

Internal Standard: Add 100 µL of Triphenylphosphate (TPP) or deuterated Hexythiazox-d11 (if available).

-

Salting Out: Add QuEChERS salt kit (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate).

-

Agitation: Shake vigorously for 1 minute (mechanically).

-

Separation: Centrifuge at 4,000 rpm for 5 minutes.

Step 3: Dispersive SPE Cleanup (d-SPE) [1][2]

-

For Fruits/Veg: Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).[1][2]

-

For Fatty Matrices: Add 25 mg C18 sorbent to remove lipids.[1][2]

-

Process: Vortex 30s, Centrifuge 5 min. Filter supernatant (0.2 µm PTFE) into an autosampler vial.[1][2]

Step 4: LC-MS/MS Parameters [1][2]

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[2]

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2][8]

-

MRM Transitions:

Analytical Workflow Diagram

Figure 2: Modern LC-MS/MS workflow for Hexythiazox determination using QuEChERS extraction.

Regulatory Implications

Residue Definitions

The difference in metabolic pathways dictates different regulatory definitions for monitoring (MRL compliance) versus risk assessment.[1][2]

| Commodity | Purpose | Residue Definition |

| Plant Products | Enforcement & Risk | Hexythiazox (Parent only).[1][2][7] |

| Animal Products | Enforcement | Hexythiazox (Parent only).[1][2][4] |

| Animal Products | Risk Assessment | Sum of Hexythiazox and metabolites containing the (4-chlorophenyl)-4-methyl-2-oxo-3-thiazolidine moiety (expressed as Hexythiazox).[1][2][5] |

Toxicology

-

ADI (Acceptable Daily Intake): 0–0.03 mg/kg bw (JMPR 2008).[1][2][4]

-

ARfD (Acute Reference Dose): Not necessary (low acute toxicity).[1][2]

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008).[1][2] Hexythiazox: Toxicological Evaluation. Retrieved from [1][2]

-

U.S. Environmental Protection Agency (EPA). (2011).[1][2] Hexythiazox; Pesticide Tolerances.[1][2][4][6][7] Final Rule. Federal Register.[1][2] Retrieved from [1][2]

-

Alhamami, M. A., et al. (2025).[1][2][8] Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency. Arabian Journal of Chemistry. Retrieved from [1][2]

-

MacBean, C. (Ed.).[1][2] (2012).[1][2][9] The Pesticide Manual: A World Compendium (16th ed.).[2] British Crop Production Council.[1][2][4] (Reference for physicochemical data).

Sources

- 1. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexythiazox (Ref: NA 73) [sitem.herts.ac.uk]

- 3. Hexythiazox Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov.tw [fda.gov.tw]

An In-depth Technical Guide to the Chemical Stability of Hexythiazox Under Hydrolytic Conditions

Introduction: The Critical Role of Hydrolytic Stability in Agrochemical Science

In the lifecycle of an agrochemical, its interaction with water is a pivotal determinant of efficacy, environmental fate, and regulatory acceptance. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway that influences the persistence and potential impact of active ingredients in the environment. For researchers, scientists, and drug development professionals in the agrochemical sector, a comprehensive understanding of a molecule's hydrolytic stability is not merely an academic exercise; it is a cornerstone of robust product development and responsible environmental stewardship.

This guide provides an in-depth technical exploration of the chemical stability of hexythiazox, a non-systemic acaricide, under various hydrolytic conditions. We will delve into the mechanistic principles of its degradation, present field-proven methodologies for assessing its stability, and synthesize data to offer a clear perspective on its behavior in aqueous environments. This document is structured to provide not just data, but a causal understanding of the experimental choices and the implications of the results, reflecting a commitment to scientific integrity and expertise.

Mechanistic Underpinnings of Hexythiazox Hydrolysis

Hexythiazox, with its characteristic thiazolidine ring, is susceptible to hydrolysis, particularly under conditions of varying pH and elevated temperature. The rate and pathway of this degradation are dictated by the chemical properties of the molecule and the surrounding environmental conditions. Generally, hydrolysis of such compounds can be catalyzed by acid or base.

Under acidic conditions, the thiazolidine ring of hexythiazox can be cleaved.[1] Conversely, in alkaline environments, a different degradation pattern is observed, which can also lead to the cleavage of the thiazolidine ring and the formation of distinct byproducts.[1] The stability of the benzene and cyclohexane rings under these conditions suggests that the thiazolidine moiety is the primary site of hydrolytic attack.[1] The rate of this degradation is significantly influenced by both pH and temperature, with accelerated degradation often observed at higher temperatures and in more alkaline or acidic solutions.[1][2][3][4][5]

Assessing Hydrolytic Stability: A Methodological Framework

To ensure reproducibility and regulatory acceptance, the study of a pesticide's hydrolytic stability should adhere to internationally recognized guidelines. The OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH," provides a robust framework for such investigations.[6][7][8][9][10]

Experimental Protocol: OECD 111 Tiered Approach

The following protocol outlines the key steps for a comprehensive hydrolysis study of hexythiazox, grounded in the principles of the OECD 111 guideline.

Objective: To determine the rate of hydrolytic degradation of hexythiazox at different pH values (4, 7, and 9) and temperatures to calculate its half-life.

Materials:

-

Hexythiazox (analytical standard, purity ≥95%)

-

Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Incubator with precise temperature control

-

HPLC system with UV or MS/MS detector[11]

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of hexythiazox in a suitable organic solvent (e.g., acetonitrile).

-

Fortify the sterile aqueous buffer solutions (pH 4, 7, and 9) with the hexythiazox stock solution to a final concentration not exceeding half of its water solubility. This is typically in the low mg/L range.

-

-

Preliminary Test (Tier 1):

-

Incubate the test solutions in the dark at an elevated temperature (e.g., 50°C) for 5 days.[7][9]

-

Analyze samples at the beginning and end of the incubation period to determine the extent of degradation.

-

If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable, and further testing at that pH may not be necessary.

-

-

Hydrolysis of Unstable Substances (Tier 2):

-

If significant degradation (>10%) is observed in the preliminary test, conduct the main study at environmentally relevant temperatures (e.g., 20-25°C).

-

Incubate the test solutions in the dark at a constant temperature.

-

Collect samples at appropriate time intervals. The sampling frequency should be sufficient to define the degradation curve, with at least 5 time points until 90% degradation or for 30 days, whichever is shorter.[7][9]

-

-

Analysis:

-

At each time point, analyze the concentration of hexythiazox and any significant degradation products using a validated analytical method, such as HPLC-UV or LC-MS/MS.[11]

-

-

Data Evaluation:

-

Plot the concentration of hexythiazox versus time for each pH and temperature.

-

Determine the degradation kinetics, which for many pesticides, including hexythiazox, follows first-order kinetics.[1]

-

Calculate the rate constant (k) and the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.

-

Experimental Workflow Diagram

Caption: Workflow for determining hexythiazox hydrolysis based on OECD 111.

Hydrolytic Stability Profile of Hexythiazox: A Data Synthesis

Studies have shown that hexythiazox is susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.

Under conditions simulating pasteurization (pH 4, 90°C for 20 minutes) and cooking (pH 5, 100°C for 60 minutes), hexythiazox demonstrates relative stability, with only about 1 to 10% degradation.[12] However, under sterilization conditions (pH 6, 120°C for 20 minutes), its degradation is significant, with approximately half of the parent compound being hydrolyzed.[12][13] The primary degradation product identified under these conditions is PT-1-3.[12][13]

In forced hydrolysis studies, hexythiazox shows a shorter half-life in alkaline solutions compared to acidic solutions.[1] The degradation kinetics generally follow a first-order model.[1]

| Condition | pH | Temperature | Duration | Degradation | Primary Degradation Product | Reference |

| Pasteurization Simulation | 4 | 90°C | 20 minutes | ~1-10% | Not specified as major | [12] |

| Cooking Simulation | 5 | 100°C | 60 minutes | ~1-10% | Not specified as major | [12] |

| Sterilization Simulation | 6 | 120°C | 20 minutes | ~50% | PT-1-3 | [12][13] |

| Forced Hydrolysis | Acidic | Not specified | Not specified | Slower degradation | Thiazolidine ring cleavage | [1] |

| Forced Hydrolysis | Alkaline | Not specified | Not specified | Faster degradation | Thiazolidine ring cleavage | [1] |

Degradation Pathway of Hexythiazox under Hydrolytic Stress

The hydrolytic degradation of hexythiazox primarily involves the cleavage of the thiazolidine ring.[1] The specific products formed can vary depending on whether the hydrolysis occurs under acidic or alkaline conditions.

Under forced acidic hydrolysis, the thiazolidine ring is opened.[1] In contrast, under forced alkaline hydrolysis, different degradation products are formed, including 4-methyl-5-phenylthiazolidine-2-one.[1] It is noteworthy that the benzene and cyclohexane rings tend to remain stable under these hydrolytic stresses.[1]

Caption: Simplified degradation pathways of hexythiazox under hydrolytic conditions.

Conclusion and Implications for Research and Development

The data presented in this guide underscore that hexythiazox is hydrolytically stable under neutral and mildly acidic conditions at ambient temperatures. However, its degradation is significantly accelerated by increases in both temperature and pH, particularly in the alkaline range. The primary site of hydrolytic attack is the thiazolidine ring, leading to the formation of distinct degradation products depending on the pH.

For researchers and drug development professionals, these findings have several key implications:

-

Formulation Development: Formulations should be buffered to maintain a pH range where hexythiazox is most stable to ensure a commercially viable shelf-life.

-

Environmental Risk Assessment: The pH-dependent hydrolysis rate is a critical parameter for accurately modeling the environmental fate and persistence of hexythiazox. Its faster degradation in alkaline soils and waters should be considered.

-

Residue Analysis: Analytical methods must be capable of detecting not only the parent hexythiazox but also its major hydrolytic degradation products, such as PT-1-3, to conduct comprehensive residue studies.

By integrating this in-depth understanding of hexythiazox's hydrolytic stability, scientists can develop more effective and environmentally sound crop protection solutions, ensuring that scientific rigor and integrity are upheld from the laboratory to the field.

References

-

Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil. (2025). ResearchGate. [Link]

-

Hexythiazox 193. Food and Agriculture Organization of the United Nations. [Link]

-

Hexythiazox 559. Food and Agriculture Organization of the United Nations. [Link]

-

Hexythiazox | C17H21ClN2O2S | CID 13218777. PubChem. [Link]

-

Monitoring hexythiazox residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency. (2023). Arabian Journal of Chemistry. [Link]

-

Hydrolysis rate. Pesticide Registration Toolkit. [Link]

-

APPENDIX D: MEASUREMENT OF HYDROLYSIS. ECETOC. [Link]

-

The Effect of Water pH on Pesticide Effectiveness. Atticus LLC. [Link]

-

The effects of temperature and pH on the kinetics of reactions between catalase and its suicide substrate hydrogen peroxide. PubMed. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. EPP Ltd. [Link]

-

Monitoring hexythiazox residues in vegetables using LC-MS/MS. Arabian Journal of Chemistry. [Link]

-

Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. PubMed. [Link]

-

Photodegradation of hexythiazox in different solvent systems under the influence of ultraviolet light and sunlight in the presence of TiO2, H2O2, and KNO3 and identification of the photometabolites. PubMed. [Link]

-

(PDF) INFLUENCE OF TEMPERATURE AND PH ON THE DECOMPOSITION KINETICS OF PERACETIC ACID IN AQUEOUS SOLUTIONS. ResearchGate. [Link]

-

Towards a Comprehensive Understanding of Malathion Degradation. RSC Publishing. [Link]

-

Systemic evaluation of novel acaricide hexythiazox for bioactivity improvement and risk reduction at the enantiomer level. PubMed. [Link]

-

HPLC Determination of Hexythiazox in Food Samples by MISPE Extraction. ResearchGate. [Link]

-

Hydrolysis and function of PH according to OECD test no. 111. Analytice. [Link]

-

OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. atticusllc.com [atticusllc.com]

- 3. The effects of temperature and pH on the kinetics of reactions between catalase and its suicide substrate hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 8. eppltd.com [eppltd.com]

- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. fao.org [fao.org]

- 13. fao.org [fao.org]

Overview of carboxamide acaricides and hexythiazox development

An In-depth Technical Guide to Carboxamide Acaricides and the Development of Hexythiazox

Foreword

In the intricate dance between agricultural productivity and pest management, chemical intervention remains a critical tool. Acaricides, specifically, are indispensable in controlling mite populations that threaten global crop yields and animal health. However, the relentless evolution of resistance necessitates a deep, mechanistic understanding of the tools at our disposal. This guide provides a comprehensive exploration of carboxamide acaricides, a significant class of compounds, and presents a detailed case study on the development, mechanism, and challenges of hexythiazox, a cornerstone mite growth regulator. Our objective is to move beyond mere protocols and delve into the causality of chemical design and biological effect, offering researchers and development professionals a foundational resource grounded in scientific integrity.

Part 1: The Landscape of Carboxamide Acaricides

Carboxamide-containing compounds represent a diverse group of pesticides. While the term "Carboxylic Acid Amide (CAA)" is prominent in mycology for fungicides that disrupt cell wall deposition[1][2], in the context of mite control, "carboxamide acaricides" typically refers to compounds that target mitochondrial respiration. These are often classified as Mitochondrial Electron Transport Inhibitors (METI)[3]. A key structural feature is the amide functional group, which is integral to their interaction with the target site.

Core Mechanism of Action: Disrupting Cellular Respiration

The primary mode of action for many modern carboxamide acaricides is the inhibition of the mitochondrial electron transport chain (METC), the cell's power plant. By disrupting this process, these compounds effectively cut off the energy supply (ATP) to the mite, leading to paralysis and death.

These acaricides primarily target two key sites:

-

Complex I (NADH:ubiquinone oxidoreductase): This is the entry point for electrons from NADH. Inhibition at this site prevents the oxidation of NADH and halts the entire electron flow. Several pyrazole-carboxamide compounds function as Complex I inhibitors[3][4].

-

Complex II (Succinate dehydrogenase): This enzyme is unique as it participates in both the Krebs cycle and the electron transport chain. Carboxamide acaricides targeting Complex II, such as the more recent beta-ketonitrile derivatives cyenopyrafen and cyflumetofen, block the oxidation of succinate to fumarate, thereby inhibiting respiration[5].

The causality behind this mechanism's effectiveness is its targeting of a universally critical process in aerobic organisms. By creating what is essentially a metabolic choke-point, the acaricide ensures a potent and relatively rapid effect.

Caption: Inhibition of the Mitochondrial Electron Transport Chain by Carboxamide Acaricides.

Chemical Classes and Quantitative Data

The structural diversity within carboxamide acaricides allows for classification into several groups. This diversity is a result of extensive research to optimize potency, spectrum, and safety while navigating resistance issues.

| Chemical Class | Example Compound | Primary Target | Target Pests |

| Pyrazole-carboxamides | Tolfenpyrad | Complex I | Spider mites, eriophyoid mites, various insects[3] |

| Beta-ketonitriles | Cyflumetofen | Complex II | Spider mites[5] |

| Thiazolidine Carboxamides | Hexythiazox | Chitin Synthase 1 | Phytophagous mites (eggs & larvae)[6] |

| Naphthoquinones | Acequinocyl | Complex III | Spider mites (all stages)[5] |

Note: While hexythiazox contains a carboxamide group, its mode of action is distinct from MET inhibitors and will be detailed in Part 2. Acequinocyl is included for context as another respiratory inhibitor.

Part 2: Hexythiazox - A Developmental Case Study

Hexythiazox stands as a prime example of a highly selective acaricide developed to fill a specific niche in pest management. It belongs to the thiazolidinone chemical class and is distinguished by its mode of action as a mite growth regulator[7].

Chemical Profile and Synthesis

-

Chemical Name: (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide[6].

-

Molecular Formula: C₁₇H₂₁ClN₂O₂S[8].

-

Appearance: White to off-white crystalline powder[8].

-

Key Structural Features: Hexythiazox has two chiral centers, meaning multiple stereoisomers are possible. Commercial formulations are typically sold as a racemic mixture[6].

The synthesis of hexythiazox is a multi-step process that involves the creation of key chemical intermediates to form the core oxazolidinone ring system[6]. A crucial final step often involves the treatment of trans-4-methyl-5-(4-chlorophenyl)-2-thiazolidinone with cyclohexyl isocyanate to form the final carboxamide linkage[9]. The choice of a multi-step synthesis allows for precise control over the final molecular architecture, which is critical for its specific biological activity.

A Unique Mode of Action: Chitin Synthesis Inhibition

Unlike the METI acaricides, hexythiazox does not target cellular respiration. Instead, it disrupts the life cycle of mites by interfering with the synthesis of chitin, a vital structural polysaccharide in the arthropod exoskeleton[7][8].

The Causality: Chitin is indispensable for the molting process (ecdysis) in immature mite stages (eggs, larvae, and nymphs). By inhibiting its formation, hexythiazox prevents these stages from successfully developing and reaching maturity[7][10]. This explains its potent ovicidal and larvicidal activity but its limited effect on adult mites, which have already completed their molting[8][11]. This targeted action is a cornerstone of its utility in Integrated Pest Management (IPM), as it is less harmful to many non-target and beneficial insects[10].

The molecular target has been identified as Chitin Synthase 1 (CHS1) , a key enzyme in the chitin biosynthesis pathway[6][9]. Hexythiazox acts as a non-catalytic inhibitor, meaning it interferes with an essential function of the enzyme without directly blocking the active site[9]. This can include disrupting the translocation of the growing chitin chain across the cell membrane[12].

Caption: Hexythiazox inhibits Chitin Synthase 1 (CHS1), disrupting mite development.

Field Application and Resistance Management

Hexythiazox is valued for its long residual activity, providing protection for 40-50 days after application[10][13]. It is a non-systemic acaricide with contact and stomach action, necessitating thorough spray coverage for maximum efficacy[6][9].

The Challenge of Resistance: The persistent use of any single-mode-of-action pesticide inevitably selects for resistant individuals. Strains of mites resistant to hexythiazox have been confirmed in various regions[14]. The primary mechanism is a target-site modification. A specific non-synonymous mutation (I1017F) in the CHS1 gene has been strongly associated with resistance not only to hexythiazox but also to clofentezine and etoxazole, demonstrating cross-resistance among these mite growth inhibitors[9].

This reality dictates a stringent resistance management strategy:

-

Rotation: Alternate hexythiazox with acaricides that have different modes of action (e.g., MET inhibitors, nerve agents).

-

Limited Application: Restrict the use of hexythiazox and other CHS inhibitors to a single application per season[14].

-

Proper Timing: Apply when mite populations are low and predominantly in the egg/larval stages to maximize the effectiveness of its mode of action[13].

Part 3: Key Experimental Protocols

Trustworthy data is the bedrock of pesticide development. The following protocols are designed as self-validating systems to assess the efficacy and mechanism of acaricides like hexythiazox.

Protocol: Acaricide Potency Bioassay (Leaf-Dip Method)

This workflow is fundamental for determining the median lethal concentration (LC₅₀) of a test compound against a target mite species.

Methodology:

-

Mite Rearing: Maintain a healthy, age-structured colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) under controlled conditions (25±1°C, 60±5% RH, 16:8 L:D photoperiod).

-

Preparation of Test Solutions: Prepare a stock solution of the test acaricide in a suitable solvent (e.g., acetone with a surfactant like Triton X-100). Create a series of at least five serial dilutions in distilled water. A control solution (solvent + surfactant only) must be included.

-

Leaf Disc Preparation: Excise leaf discs (approx. 2-3 cm diameter) from untreated host plants.

-

Treatment Application: Dip each leaf disc into a corresponding test solution for 10-15 seconds with gentle agitation. Allow the discs to air dry completely on a wire rack.

-

Mite Infestation: Place the dried leaf discs, adaxial side up, on a moistened cotton pad in a petri dish. Carefully transfer 20-30 adult female mites to each disc using a fine brush.

-

Incubation: Seal the petri dishes with ventilated lids and incubate under the same conditions as the rearing colony.

-

Mortality Assessment: After 24-48 hours, count the number of dead and live mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the observed mortality using Abbott's formula if control mortality is between 5-20%. Perform probit analysis on the corrected mortality data to calculate the LC₅₀ value and its 95% confidence intervals.

Caption: Standardized workflow for determining acaricide potency via leaf-dip bioassay.

Protocol: In Vitro Chitin Synthase (CHS) Activity Assay

This biochemical assay validates the mechanism of action by directly measuring the inhibitory effect of a compound on the target enzyme.

Methodology:

-

Enzyme Preparation: Isolate microsomes containing CHS from the target mite species. This involves homogenization of a large number of mites in a buffer solution, followed by differential centrifugation to pellet the microsomal fraction.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Microsomal enzyme preparation.

-

Buffer (e.g., HEPES, pH 7.0).

-

Activator (e.g., Trypsin).

-

Substrate: UDP-N-acetyl-D-[¹⁴C]-glucosamine (radiolabeled).

-

Test compound dissolved in DMSO (or DMSO alone for control).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., 10% Trichloroacetic acid).

-

Chitin Isolation: Collect the newly synthesized, radiolabeled chitin polymer by vacuum filtration through a glass fiber filter. Wash the filter extensively with water and ethanol to remove any unincorporated radiolabeled substrate.

-

Quantification: Place the dried filter in a scintillation vial with a scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) by plotting percent inhibition against the log of the inhibitor concentration.

Conclusion

The study of carboxamide acaricides reveals two distinct, powerful strategies for mite control: the broad disruption of cellular energy metabolism and the highly specific inhibition of a critical developmental process. The development of hexythiazox highlights the success of designing selective, growth-regulating pesticides that can be integrated into sophisticated pest management programs. However, its story is also a cautionary tale of the inevitability of resistance. The future of effective acaricide development lies not only in discovering novel modes of action but also in the diligent, scientifically-grounded stewardship of existing chemistries to preserve their efficacy for generations to come.

References

- Chemical Warehouse. Hexythiazox - Active Ingredient Page.

- JIN DUN CHEMISTRY. (2025). Hexythiazox: A Selective Miticide for Long-Term Mite Control.

- Chem-Impex. Hexythiazox.

- Waldman, J., Klafke, G. M., & Vaz Jr., I. S. (2023). Mechanisms of Acaricide Resistance in Ticks. CABI Digital Library.

- ResearchGate. Acaricide Chemistry and Modes of Action.

- PMC. (2024).

- Natursim Science Co., Ltd. (2022). The Production Of Hexythiazox Is Finished.

- AERU, University of Hertfordshire. (2025). Hexythiazox (Ref: NA 73).

- ResearchGate. (2025).

- PubChem. Hexythiazox.

- Sabakem. Hexythiazox 100EC®.

- Food and Agriculture Organization of the United N

- Zhengzhou Delong Chemical Co., Ltd. (2020).

- ResearchGate. Acaricides acting on respiration targets: complex II inhibitors,....

- PubMed. (2025). Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae.

- ResearchGate. Inhibitors of mitochondrial electron transport: acaricides and insecticides.

- PubMed. (1998). Complex I inhibitors as insecticides and acaricides.

- New Zealand Plant Protection Society. (2023). Carboxylic acid amide (CAA)

Sources

- 1. researchgate.net [researchgate.net]

- 2. resistance.nzpps.org [resistance.nzpps.org]

- 3. researchgate.net [researchgate.net]

- 4. Complex I inhibitors as insecticides and acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hexythiazox (Ref: NA 73) [sitem.herts.ac.uk]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. Hexythiazox: A Selective Miticide for Long-Term Mite Control [jindunchemical.com]

- 9. Hexythiazox | C17H21ClN2O2S | CID 13218777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. The Production Of Hexythiazox Is Finished - News - Natursim Science Co., Ltd. [natur-sim.com]

- 12. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of Hexythiazox - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 14. sabakem.com [sabakem.com]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Hexythiazox Residues in Agricultural Matrices

Abstract & Introduction

Hexythiazox is a non-systemic acaricide belonging to the thiazolidinone class of chemicals, widely utilized in agriculture to control phytophagous mites on a variety of crops, including fruits, vegetables, and ornamentals.[1][2][3] Its mode of action is primarily ovicidal, larvicidal, and nymphicidal, functioning as a mite growth regulator with long-lasting effects.[2][3] Due to its application directly on crops, monitoring hexythiazox residues is a critical component of food safety protocols and regulatory compliance to ensure consumer health. Regulatory bodies establish Maximum Residue Limits (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed.[4]

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely adopted, reliable, and cost-effective analytical technique for the quantification of pesticide residues. This application note presents a detailed, validated HPLC-UV method for the determination of hexythiazox residues. The protocol is grounded in the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methodology, ensuring high-throughput and reliable extraction from complex matrices. All validation parameters are established in accordance with the European Commission's SANTE/11312/2021 guidelines for pesticide residue analysis.[5]

Principle of the Analytical Workflow

The successful quantification of hexythiazox residues hinges on a two-stage process. The first stage is a meticulous sample preparation procedure designed to efficiently extract the analyte from the complex sample matrix (e.g., fruit or vegetable homogenate) and subsequently remove interfering components. The second stage involves the instrumental analysis, where the purified extract is injected into an HPLC system for chromatographic separation and subsequent detection and quantification by a UV detector.

The entire workflow is visualized below. This systematic approach ensures that the final analytical result is both accurate and precise.

Sources

Application Note & Protocol: Synthesis of Hexythiazox Metabolites for Analytical Reference Standards

Introduction: The Critical Role of Metabolite Reference Standards

Hexythiazox, a thiazolidinone acaricide, is widely used in agriculture to control mite populations on various crops.[1] Its mode of action involves the inhibition of chitin synthesis, which disrupts the growth and development of mite eggs, larvae, and nymphs.[2][3] Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA), mandate the monitoring of pesticide residues in food products to ensure consumer safety.[4] This monitoring often extends beyond the parent compound to include its significant metabolites, which can also be of toxicological concern.[5][6][7]

The accurate quantification of these metabolites in complex matrices like fruits, vegetables, and animal tissues is heavily reliant on the availability of high-purity analytical reference standards.[5] These standards are essential for the calibration of analytical instruments, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and for the validation of analytical methods.[8][9] While commercially available standards are an option, in-house synthesis of these metabolites offers several advantages, including cost-effectiveness, on-demand availability, and the ability to produce specific or novel metabolites for research purposes.

This application note provides a detailed protocol for the synthesis of a key hexythiazox metabolite, trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidine (PT-1-3), which is often used as a marker for the total hexythiazox residue.[10][11] We will also discuss the analytical techniques for the verification of the synthesized standard.

Metabolic Pathway of Hexythiazox

The metabolism of hexythiazox in plants and animals primarily involves hydroxylation of the cyclohexane ring and cleavage of the amide bond.[10][12] The major metabolites include PT-1-4 (trans-5-(4-chlorophenyl)-N-(cis/trans-3-hydroxycyclohexyl)-4-methyl-2-oxothiazolidine-3-carboxamide) and PT-1-8 (trans-5-(4-chlorophenyl)-N-(cis/trans-4-hydroxycyclohexyl)-4-methyl-2-oxothiazolidine-3-carboxamide).[10] Hydrolysis of hexythiazox and its metabolites can lead to the formation of PT-1-3.[10][11]

Caption: Metabolic pathway of Hexythiazox.

Synthesis of Hexythiazox Metabolite PT-1-3

The synthesis of PT-1-3 can be achieved through the hydrolysis of the parent compound, hexythiazox. This method is advantageous as it utilizes a readily available starting material.

Principle and Rationale

The synthesis of PT-1-3 is based on the alkaline hydrolysis of the amide bond in hexythiazox. The reaction proceeds by nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide group, leading to the cleavage of the N-cyclohexylcarboxamide moiety and formation of the desired thiazolidinone ring (PT-1-3) and cyclohexylamine as a byproduct. The choice of a strong base like sodium hydroxide and a protic solvent system (e.g., methanol/water) facilitates the reaction.

Materials and Equipment

-

Hexythiazox (analytical standard grade, >98% purity)

-

Sodium hydroxide (NaOH)

-

Methanol (HPLC grade)

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system with silica gel columns

-

NMR spectrometer

-

LC-MS/MS system

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 g of hexythiazox in 100 mL of methanol.

-

Addition of Base: While stirring, add 20 mL of a 2 M aqueous sodium hydroxide solution to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The disappearance of the hexythiazox spot and the appearance of a new, more polar spot indicates the formation of PT-1-3.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization and Extraction: Neutralize the reaction mixture to pH 7 with concentrated HCl. Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexane. Collect the fractions containing the pure PT-1-3 metabolite.

-

Final Product: Evaporate the solvent from the pure fractions to yield PT-1-3 as a white to off-white solid. Determine the yield and store the product at -20 °C.

Analytical Verification of the Synthesized Standard

The identity and purity of the synthesized PT-1-3 must be rigorously confirmed before its use as an analytical reference standard.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound. The obtained spectra should be compared with literature data or predicted spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the synthesized metabolite, further confirming its elemental composition.

-

Purity Assessment by HPLC: The purity of the synthesized PT-1-3 should be determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection. A purity of ≥98% is generally required for a reference standard.

Protocol for LC-MS/MS Analysis

This protocol outlines the use of the synthesized PT-1-3 as a reference standard for developing a quantitative LC-MS/MS method.

-

Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the synthesized PT-1-3 and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in a relevant solvent (e.g., acetonitrile) to cover the expected concentration range in samples.

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Optimize the precursor ion to product ion transitions for PT-1-3.

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| PT-1-3 | [To be determined by infusion] | [To be determined] | [To be determined] |

| Hexythiazox | [To be determined by infusion] | [To be determined] | [To be determined] |

-

Method Validation: Validate the analytical method according to established guidelines (e.g., SANTE/12682/2019), assessing parameters such as linearity, limit of quantification (LOQ), accuracy, and precision.[13]

Workflow: From Synthesis to Certified Reference Standard

Caption: Workflow from synthesis to certified reference standard.

Conclusion

The in-house synthesis of hexythiazox metabolites, such as PT-1-3, provides a reliable and cost-effective source of analytical reference standards. The protocol detailed in this application note, coupled with rigorous analytical verification, ensures the production of high-purity standards suitable for sensitive and accurate quantification of pesticide residues in various matrices. This capability is crucial for research laboratories, regulatory agencies, and the agrochemical industry to uphold food safety standards and conduct comprehensive environmental monitoring.

References

- Google Patents. (n.d.). A kind of synthetic method of intermediate trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone.

-

Food and Agriculture Organization of the United Nations. (2009). Hexythiazox. In Pesticide residues in food - 2009 evaluations. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of hexythiazox.

-

PubChem. (n.d.). Hexythiazox. National Center for Biotechnology Information. Retrieved from [Link]

-